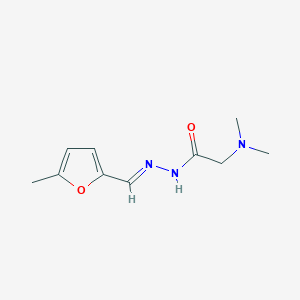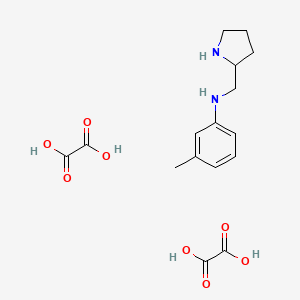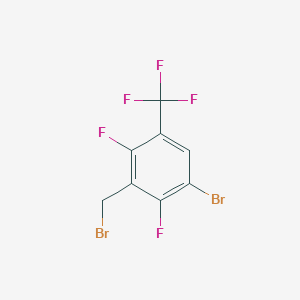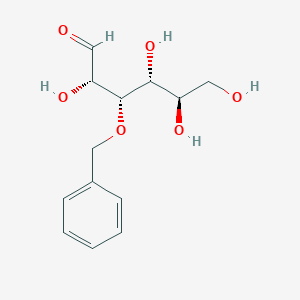
2-(Dimethylamino)-N'-((5-methylfuran-2-yl)methylene)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethylamino)-N’-((5-methylfuran-2-yl)methylene)acetohydrazide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a dimethylamino group, a furan ring, and a hydrazide moiety, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-N’-((5-methylfuran-2-yl)methylene)acetohydrazide typically involves the condensation of 2-(dimethylamino)acetohydrazide with 5-methylfurfural. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage between the hydrazide and the aldehyde group of 5-methylfurfural.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired compound.
化学反応の分析
Types of Reactions
2-(Dimethylamino)-N’-((5-methylfuran-2-yl)methylene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the hydrazone linkage or other reducible groups in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group or other substituents can be replaced by different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the furan ring or the hydrazone linkage, while reduction may produce reduced forms of the hydrazone or other functional groups.
科学的研究の応用
2-(Dimethylamino)-N’-((5-methylfuran-2-yl)methylene)acetohydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Medicine: The compound may be explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It can be utilized in the synthesis of specialty chemicals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of 2-(Dimethylamino)-N’-((5-methylfuran-2-yl)methylene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazone linkage and dimethylamino group may enable it to bind to enzymes or receptors, modulating their activity. Additionally, the furan ring may participate in various biochemical interactions, contributing to the compound’s overall biological effects.
類似化合物との比較
Similar Compounds
5-[(Dimethylamino)methyl]-2-furanmethanol: This compound shares the dimethylamino and furan moieties but differs in its overall structure and functional groups.
(E)-1-(2-(2-(4(dimethylamino)benzylidene)hydrazinyl)-4-methylthiazol-5-yl)ethanone: Another compound with a hydrazone linkage and dimethylamino group, but with a different core structure.
Uniqueness
2-(Dimethylamino)-N’-((5-methylfuran-2-yl)methylene)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions, making it a valuable compound in various fields of research.
特性
分子式 |
C10H15N3O2 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC名 |
2-(dimethylamino)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C10H15N3O2/c1-8-4-5-9(15-8)6-11-12-10(14)7-13(2)3/h4-6H,7H2,1-3H3,(H,12,14)/b11-6+ |
InChIキー |
NVBIDKVWHUVFTE-IZZDOVSWSA-N |
異性体SMILES |
CC1=CC=C(O1)/C=N/NC(=O)CN(C)C |
正規SMILES |
CC1=CC=C(O1)C=NNC(=O)CN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,7-Bis(difluoromethyl)benzo[d]oxazole](/img/structure/B12860556.png)



![2-(Difluoromethyl)-4-fluorobenzo[d]oxazole](/img/structure/B12860574.png)



![7-[2-[2,5-Dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-2-oxoethoxy]chromen-2-one](/img/structure/B12860600.png)


![2-(1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-yl)ethanamine](/img/structure/B12860609.png)
